molecular formula C15H20BrNO3 B1407730 Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate CAS No. 1422524-58-0

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate

Cat. No. B1407730
M. Wt: 342.23 g/mol
InChI Key: ZKPIAMNNXMTLDV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate, also known as TBCA, is a chemical compound with the molecular formula C15H19BrNO3. It has a molecular weight of 342.23 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate are not available, similar compounds have been used as intermediates in the synthesis of other complex molecules .

Scientific Research Applications

Synthesis and Structural Modification

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate has been utilized in various synthesis and structural modification studies. Sajjadi and Lubell (2008) describe the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, including tert-butyl ester variants, demonstrating their potential as tools for studying peptide activity influences (Sajjadi & Lubell, 2008). Additionally, Vorona et al. (2007) explored the synthesis and structural modification of tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid, further demonstrating the chemical versatility of tert-butyl azetidine derivatives (Vorona et al., 2007).

Antimicrobial Applications

Research has also explored the potential antimicrobial applications of tert-butyl azetidine derivatives. Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines, including tert-butyl variants, and evaluated them for antimicrobial activity (Doraswamy & Ramana, 2013).

Applications in Organic Chemistry

The tert-butyl azetidine structure is also significant in organic chemistry. Padwa et al. (2003) described the preparation and Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, indicating its role in complex organic synthesis processes (Padwa et al., 2003). Meyers et al. (2009) provided insights into the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the azetidine structure, underscoring its utility in developing novel compounds (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPIAMNNXMTLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (200 mg, 1.07 mmol), 4-bromophenol (222 mg, 1.28 mmol), triphenylphosphine (368 mg, 1.40 mmol) and DIAD (259 mg, 1.28 mmol) in anhydrous THF (5 mL) was heated to 110° C. under nitrogen for 5 hours. The reaction mixture was concentrate in vacuo to give a brown residue, which was purified by flash chromatography (petroleum ether/ethyl acetate 20:1 to 5:1) to give tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate (310 mg, 84%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, 2H), 6.78 (d, 2H), 4.06 (m, 4H), 3.79 (m, 2H), 2.96 (m, 1H), 1.45 (s, 9H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Name
Quantity
259 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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